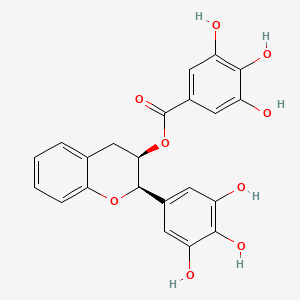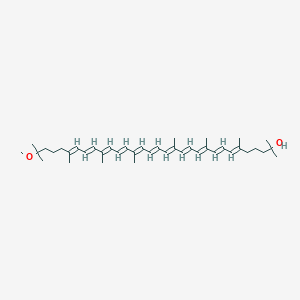
(Sulfanylnitrilio)methanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Isothiofulminic acid is a hydracid and a one-carbon compound. It is a conjugate acid of a thiofulminate. It is a tautomer of a thiofulminic acid.
Scientific Research Applications
Coordination Chemistry
Bis(phosphinimino)methanides, closely related to (sulfanylnitrilio)methanide, have a wide range of coordination chemistry, interacting with many elements across the periodic table. These ligands, particularly bulky monoanionic and dianionic bis(phosphinimino)methanides, have been extensively studied for their coordination behavior with s- and p-block as well as transition metals (Panda & Roesky, 2009).
Biological Evaluation
4-Methylthio-butanyl derivatives, related to this compound, have been isolated from Raphanus sativus seeds and evaluated for their anti-inflammatory and antitumor activities. These compounds have demonstrated significant effects, supporting their traditional use as anti-cancer and anti-inflammatory agents (Kim et al., 2014).
Organic Chemistry Applications
Benzenediazonium tris((trifluoromethyl)sulfonyl)methanide, a compound related to this compound, has been synthesized and its decomposition studied. The compounds formed in this process have implications in organic chemistry, particularly in the synthesis of complex organic molecules (Zhu & Desmarteau, 1993).
Nucleophilic Addition in Chemistry
The methanide carbon of certain gold(I) complexes, which can be considered analogs to this compound, acts as a nucleophilic center. This facilitates carbon−carbon coupling reactions, a significant process in organometallic chemistry (Bardají et al., 1997).
C-H Activation in Aromatic Rings
In organometallic chemistry, bis(diphenylphosphino sulfide)methanide anions react with certain iridium complexes, leading to C−H activation of aromatic rings. This demonstrates the potential of this compound analogs in facilitating complex chemical transformations (Blug et al., 2009).
Computational Chemistry Studies
Thiopheniobis(alkoxycarbonyl)methanides, similar to this compound, have been the subject of theoretical studies using MNDO SCF-MO methods. These studies provide insights into the thermal rearrangements of these compounds, which is relevant for understanding their behavior in various chemical processes (Porter & Rzepa, 1988).
Properties
| 65195-59-7 | |
Molecular Formula |
CHNS |
Molecular Weight |
59.09 g/mol |
IUPAC Name |
sulfanylazaniumylidynemethane |
InChI |
InChI=1S/CHNS/c1-2-3/h3H |
InChI Key |
SKSZCWXNZIXXAY-UHFFFAOYSA-N |
SMILES |
[C-]#[N+]S |
Canonical SMILES |
[C-]#[N+]S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2s,3s,4r,5r,6r)-5-Acetamido-6-[[[(2r,3s,4r,5r)-5-(2,4-Dioxopyrimidin-1-Yl)-3,4-Dihydroxy-Oxolan-2-Yl]methoxy-Hydroxy-Phosphoryl]oxy-Hydroxy-Phosphoryl]oxy-3,4-Dihydroxy-Oxane-2-Carboxylic Acid](/img/structure/B1255269.png)



![2-[1-[(2-chloro-6-fluorophenyl)methyl]-3-oxo-2-piperazinyl]-N-prop-2-enylacetamide](/img/structure/B1255276.png)


![2-[(1r)-1-Carboxy-2-Naphthalen-1-Ylethyl]-1,3-Dioxo-2,3-Dihydro-1h-Isoindole-5-Carboxylic Acid](/img/structure/B1255282.png)
![(1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,4S,6S)-4-amino-4,6-dimethyl-5-oxooxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-48-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid](/img/structure/B1255283.png)
![N-(5-chloro-2-pyridinyl)-4H-thieno[3,2-c][1]benzopyran-2-carboxamide](/img/structure/B1255286.png)
![(3S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(E,2R)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1255287.png)



